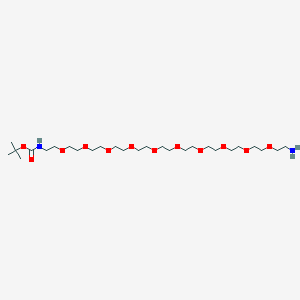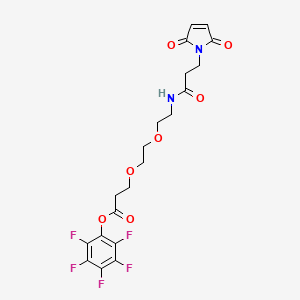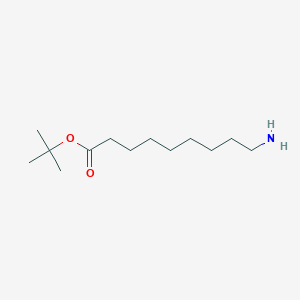
3-Formylphenyl benzenesulfonate
Descripción general
Descripción
3-Formylphenyl benzenesulfonate is an organic compound with the molecular formula C13H10O4S. It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a benzenesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mecanismo De Acción
Target of Action
Similar compounds with a benzenesulfonate scaffold have been studied as noncovalent inhibitors of dpre1, a key enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis .
Mode of Action
In the case of similar benzenesulfonate derivatives, they exert their inhibitory effects on their target enzyme through the formation of hydrogen bonds with the pivotal active site residues .
Biochemical Pathways
Related benzenesulfonate derivatives have been shown to interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Pharmacokinetics
For related compounds, in silico analysis encompassing ADME considerations has been undertaken to deepen the understanding of these compounds .
Result of Action
56 µg/mL against the M. tuberculosis H37Rv strain .
Action Environment
It’s worth noting that the antitubercular activity of related compounds was observed with stronger electron-withdrawing substituents, following the order: cf3 > br > cl > f > och3 > ch3 > h .
Análisis Bioquímico
Biochemical Properties
3-Formylphenyl benzenesulfonate has been found to interact with certain enzymes and proteins. For instance, it has been shown to exert inhibitory effects on decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . The compound achieves this inhibition through the formation of hydrogen bonds with the pivotal active site Cys387 residue .
Cellular Effects
The effects of this compound on cells have been studied primarily in the context of its antitubercular activity. It has been found to exhibit promising antitubercular activity against the M. tuberculosis H37Rv strain, with a minimum inhibitory concentration (MIC) of 1.56 µg/mL . This suggests that the compound may influence cell function by disrupting the integrity of the bacterial cell wall.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the DprE1 enzyme. The compound forms hydrogen bonds with the Cys387 residue at the enzyme’s active site, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the observed antitubercular effects .
Metabolic Pathways
Given its inhibitory effects on the DprE1 enzyme, it is likely that the compound plays a role in the metabolic pathway of arabinogalactan biosynthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
General Procedure for Aryl Benzenesulfonates
Starting Materials: Phenol, benzenesulfonyl chloride, and triethylamine.
Solvent: Dichloromethane (CH2Cl2).
Conditions: The reaction is carried out at 0°C and then warmed to room temperature, followed by stirring for 6 hours. The mixture is quenched with 1 M HCl solution, extracted with CH2Cl2, dried over Na2SO4, and concentrated under reduced pressure.
-
Deprotection of Aryl Benzenesulfonates
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
Reagents: Manganese (IV) oxide, sulfuric acid.
Conditions: The reaction involves heating the mixture to temperatures below 250°C.
-
Substitution
Reagents: Triethylamine, benzenesulfonyl chloride.
Conditions: The reaction is carried out in dichloromethane at 0-20°C for 6 hours under an inert atmosphere.
Major Products
Aplicaciones Científicas De Investigación
3-Formylphenyl benzenesulfonate has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in coupling reactions, such as Suzuki–Miyaura coupling, due to its functional group compatibility .
-
Biology and Medicine
-
Industry
- Applied in the production of materials with specific chemical properties.
- Used in the development of new chemical processes and methodologies .
Comparación Con Compuestos Similares
Similar Compounds
-
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
- Similar in structure due to the presence of a benzenesulfonate group.
- Used as an antibacterial agent and in various biological applications .
-
3-[(Phenylsulfonyl)oxy]benzaldehyde
- Shares the formyl and benzenesulfonate functional groups.
- Employed in organic synthesis and as an intermediate in the production of other compounds .
Uniqueness
3-Formylphenyl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic and electrophilic reactions makes it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
(3-formylphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACJAMSPPRWASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294843 | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-49-7 | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13493-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(3-Iodophenoxy)methyl]piperidine](/img/structure/B3098979.png)
![4,4-Difluoro-1-[4-(methylthio)phenyl]-butane-1,3-dione](/img/structure/B3098982.png)







![N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine](/img/structure/B3099042.png)
